
4-Bromo-6-nitro-2,1,3-benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-nitro-2,1,3-benzoselenadiazole is a heterocyclic compound that contains selenium, nitrogen, and bromine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-6-nitro-2,1,3-benzoselenadiazole can be synthesized through a multi-step process. One common method involves the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The bromination step can be achieved using bromine (Br₂) in the presence of a suitable catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.
Bromination: Introduction of bromine atoms using bromine and a catalyst.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Bromination: Bromine (Br₂) and a catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Scientific Research Applications
4-Bromo-6-nitro-2,1,3-benzoselenadiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Potential use in studying biological pathways involving selenium-containing compounds.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-6-nitro-2,1,3-benzoselenadiazole involves its interaction with molecular targets and pathways. The nitro and bromo groups can participate in redox reactions, while the selenium atom can form bonds with various biological molecules. These interactions can lead to the modulation of cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2,1,3-benzoselenadiazole: Lacks the bromine atom but shares similar chemical properties.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains sulfur instead of selenium and has two bromine atoms.
4-Bromo-2-methyl-6-nitroaniline: Contains a methyl group and aniline structure instead of the benzoselenadiazole core.
Uniqueness
4-Bromo-6-nitro-2,1,3-benzoselenadiazole is unique due to the presence of both bromine and nitro groups on the benzoselenadiazole core
Properties
CAS No. |
63224-43-1 |
|---|---|
Molecular Formula |
C6H2BrN3O2Se |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
4-bromo-6-nitro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H2BrN3O2Se/c7-4-1-3(10(11)12)2-5-6(4)9-13-8-5/h1-2H |
InChI Key |
SBKVOSGVCRMMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=N[Se]N=C21)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


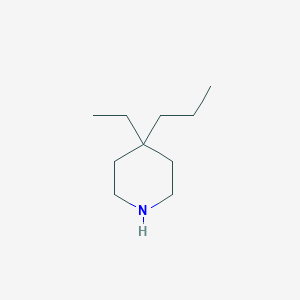


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
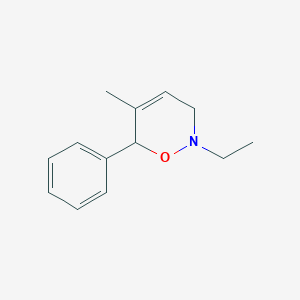
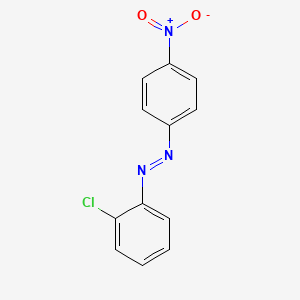

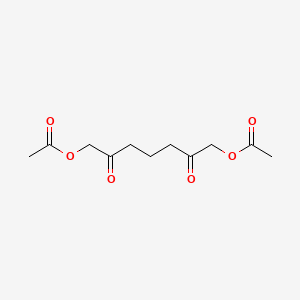
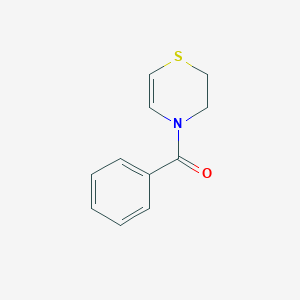
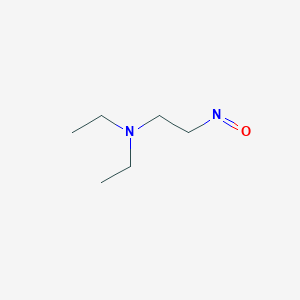
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
